1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHYLPIPERIDINO)-1-ETHANONE
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Overview
Description
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHYLPIPERIDINO)-1-ETHANONE is a complex organic compound that belongs to the class of dibenzazepine derivatives This compound is characterized by its unique structure, which includes a dibenzazepine core and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHYLPIPERIDINO)-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzazepine Core: This step involves the cyclization of a suitable precursor to form the dibenzazepine core.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the dibenzazepine core with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHYLPIPERIDINO)-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHYLPIPERIDINO)-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHYLPIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function.
Comparison with Similar Compounds
Similar Compounds
Clomipramine: A tricyclic antidepressant with a similar dibenzazepine core.
Imipramine: Another tricyclic antidepressant with structural similarities.
Amitriptyline: A tricyclic antidepressant with a similar mechanism of action.
Uniqueness
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHYLPIPERIDINO)-1-ETHANONE is unique due to its specific combination of the dibenzazepine core and the piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17-12-14-23(15-13-17)16-22(25)24-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)24/h2-9,17H,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWQVVWSFHSSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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